molecular formula C12H11NO4 B8112606 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

Cat. No.: B8112606
M. Wt: 233.22 g/mol
InChI Key: AYNZBBDTXXBQBM-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a methoxycarbonyl group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation Products: Oxidized derivatives such as aldehydes or ketones.

    Reduction Products: Alcohols or reduced indole derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-Carboxylic Acid: Lacks the methoxycarbonyl and methyl groups, making it less complex.

    3-Methylindole: Lacks the carboxylic acid and methoxycarbonyl groups, leading to different chemical properties.

    6-Methoxyindole: Lacks the carboxylic acid and methyl groups, resulting in different reactivity.

Uniqueness

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the methoxycarbonyl group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization and derivatization.

This compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

6-methoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-4-3-7(12(16)17-2)5-9(8)13-10(6)11(14)15/h3-5,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZBBDTXXBQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 2
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 3
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 4
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 6
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

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